molecular formula C6H8N2OS B14495096 2-Cyano-3-ethoxyprop-2-enethioamide CAS No. 64295-51-8

2-Cyano-3-ethoxyprop-2-enethioamide

Cat. No.: B14495096
CAS No.: 64295-51-8
M. Wt: 156.21 g/mol
InChI Key: MMPLYHNBFNEYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-ethoxyprop-2-enethioamide is an organic compound with the molecular formula C6H8N2OS It is a derivative of cyanoacetamide and contains both cyano and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-ethoxyprop-2-enethioamide typically involves the reaction of ethyl cyanoacetate with thioamides under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic attack of the thioamide on the cyano group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-ethoxyprop-2-enethioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as sodium ethoxide, acids for catalysis, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

The major products formed from the reactions of this compound include substituted cyanoacetamides, heterocyclic compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Cyano-3-ethoxyprop-2-enethioamide involves its interaction with various molecular targets and pathways. The cyano and thioamide groups can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-3-ethoxyprop-2-enethioamide include:

  • 2-Cyano-3-ethoxyprop-2-enoic acid
  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
  • This compound derivatives with various substituents

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

64295-51-8

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-cyano-3-ethoxyprop-2-enethioamide

InChI

InChI=1S/C6H8N2OS/c1-2-9-4-5(3-7)6(8)10/h4H,2H2,1H3,(H2,8,10)

InChI Key

MMPLYHNBFNEYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.